![molecular formula C11H20N2O B2990025 N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine CAS No. 1000931-14-5](/img/structure/B2990025.png)

N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

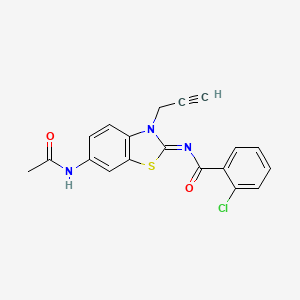

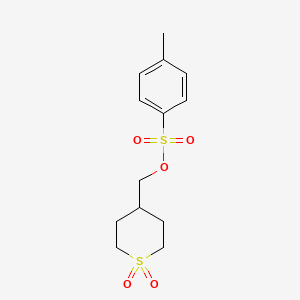

“N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine” is a chemical compound with the molecular formula C11H20N2O . It is related to 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one , a compound that has been studied for its potential applications in various fields .

Synthesis Analysis

The synthesis of similar compounds has been achieved through the bridged-Ritter reactions . This method involves the reaction of a carbenium ion (usually generated in situ) with a nitrile, followed by subsequent events . The relative compositions of the products can be controlled by varying the reaction conditions .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C1[C@@]2([H])CN(C(C)C)CC@@1CCC2 . This representation provides a detailed view of the compound’s structure, including its atomic connectivity and stereochemistry . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, the related compound 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one is known to participate in various reactions .Physical and Chemical Properties Analysis

The compound has a molecular weight of 196.29 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results.Aplicaciones Científicas De Investigación

Aerobic Alcohol Oxidation Catalysis

N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine derivatives, specifically hydroxylamines like ABOOL and ABHOL, have been identified as efficient catalysts for the oxidation of secondary alcohols to ketones. This process utilizes molecular oxygen in ambient air as the terminal oxidant with copper cocatalysts at room temperature. These hydroxylamines can be synthesized from commercially available materials, offering a practical approach to alcohol oxidation (Toda et al., 2023).

Reactions with Nitrogen-containing Nucleophiles

Research on 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones has shown that condensation with hydroxylamine and hydrazine hydrate yields oximes, hydrazones, and azines. These findings are significant for synthesizing various nitrogen-containing compounds, potentially applicable in developing new pharmaceuticals or materials (Moskalenko & Boev, 2009).

Antimicrobial Evaluation

Novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles have been synthesized and evaluated for their antibacterial and antifungal activities. This research underscores the potential of these compounds as antimicrobial agents, with some showing significant growth inhibition against selected microorganisms, presenting a promising avenue for new antimicrobial drug development (Ramachandran et al., 2011).

Antitubercular and Antibacterial Activities

A series of N′-(2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)pyrazine-2-carbohydrazides were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv and antibacterial activity against pathogenic bacteria. Halogenated compounds, in particular, showed promising activities, highlighting the potential of these compounds in treating tuberculosis and bacterial infections (Mangalam et al., 2017).

Mecanismo De Acción

Mode of Action

The compound interacts with its σ2 receptor targets, leading to changes in the receptor’s activity . Several studies have presented evidence linking the σ2 receptor to potassium channels and intracellular calcium release .

Biochemical Pathways

The involvement of σ2 receptors in potassium channels and intracellular calcium release suggests that the compound may influence these pathways .

Result of Action

The molecular and cellular effects of N-[3-(propan-2-yl)-3-azabicyclo[33Its interaction with σ2 receptors suggests it may influence cellular processes regulated by these receptors, such as potassium channel activity and intracellular calcium release .

Propiedades

IUPAC Name |

N-(3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-8(2)13-6-9-4-3-5-10(7-13)11(9)12-14/h8-10,14H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHONYJVJCKIJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2CCCC(C1)C2=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2989945.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2989947.png)

![4,5-dimethoxy-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2989950.png)

![1-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2989954.png)

![6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2989955.png)

![3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2989957.png)

![2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide](/img/structure/B2989958.png)